4-(1-Benzofuran-2-carbonyl)benzonitrile
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Overview
Description
4-(1-Benzofuran-2-carbonyl)benzonitrile is an organic compound with the molecular formula C₁₆H₉NO₂ It is characterized by the presence of a benzofuran ring fused to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Benzofuran-2-carbonyl)benzonitrile typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones.
Introduction of Benzonitrile Group: The benzonitrile group can be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(1-Benzofuran-2-carbonyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran and benzonitrile rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzofuran and benzonitrile derivatives.
Scientific Research Applications
4-(1-Benzofuran-2-carbonyl)benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-Benzofuran-2-carbonyl)benzonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A simpler structure with a benzofuran ring.
Benzonitrile: Contains only the benzonitrile group without the benzofuran ring.
4-(1-Benzofuran-2-yl)benzonitrile: Similar structure but lacks the carbonyl group.
Uniqueness
4-(1-Benzofuran-2-carbonyl)benzonitrile is unique due to the presence of both benzofuran and benzonitrile moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
117238-74-1 |
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Molecular Formula |
C16H9NO2 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
4-(1-benzofuran-2-carbonyl)benzonitrile |
InChI |
InChI=1S/C16H9NO2/c17-10-11-5-7-12(8-6-11)16(18)15-9-13-3-1-2-4-14(13)19-15/h1-9H |
InChI Key |
XVJZQRSIEUXNLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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